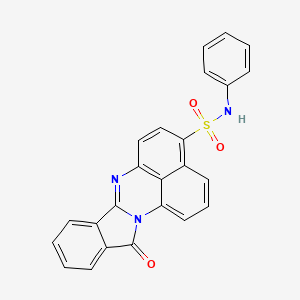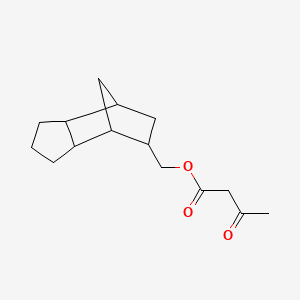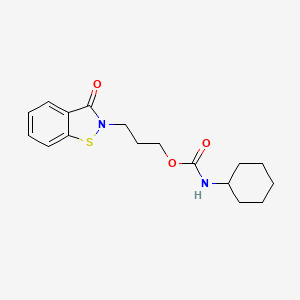
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-cyclohexylcarbamate is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a benzothiazole ring fused with a propyl chain and a cyclohexylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-cyclohexylcarbamate typically involves multiple steps, starting with the formation of the benzothiazole ring. Common synthetic methods include:
Diazo-Coupling Reaction: This involves the reaction of a diazonium salt with a thiol to form the benzothiazole ring.
Knoevenagel Condensation: This reaction is used to introduce the propyl chain to the benzothiazole ring.
Carbamate Formation: The final step involves the reaction of the propyl-substituted benzothiazole with cyclohexyl isocyanate to form the N-cyclohexylcarbamate group.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times. These methods are advantageous for large-scale production due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzothiazoles .
Scientific Research Applications
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-cyclohexylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as an inhibitor in enzymatic reactions due to its unique structure.
Industry: It is used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-cyclohexylcarbamate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, inhibiting their activity. This inhibition can occur through binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-3-pyridyl)-benzothiazol-2-one: Used as a herbicide.
N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-yl)formohydrazido acetamide: Known for its anti-tubercular activity.
Uniqueness
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-cyclohexylcarbamate is unique due to its combination of a benzothiazole ring with a propyl chain and a cyclohexylcarbamate group. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds .
Properties
CAS No. |
199172-90-2 |
|---|---|
Molecular Formula |
C17H22N2O3S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C17H22N2O3S/c20-16-14-9-4-5-10-15(14)23-19(16)11-6-12-22-17(21)18-13-7-2-1-3-8-13/h4-5,9-10,13H,1-3,6-8,11-12H2,(H,18,21) |
InChI Key |
YPAXAZDJQXLUEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)OCCCN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate](/img/structure/B12680840.png)
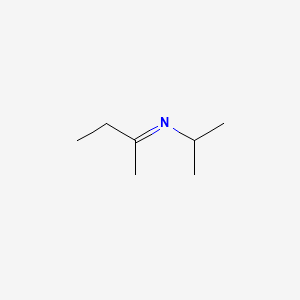
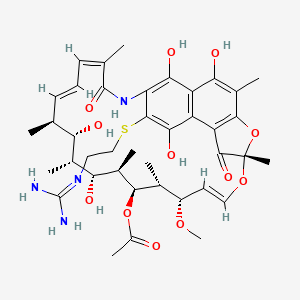
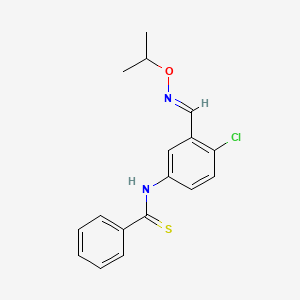
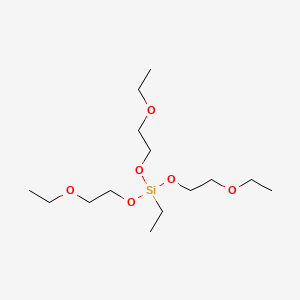
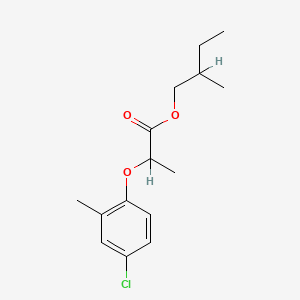
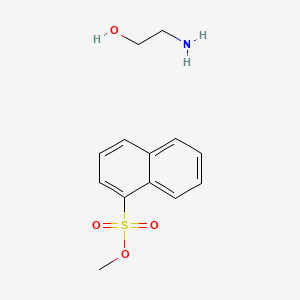
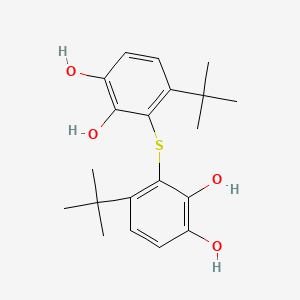
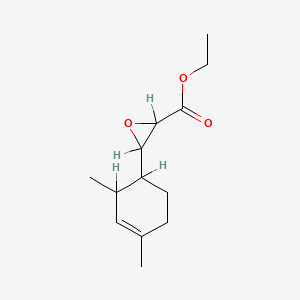
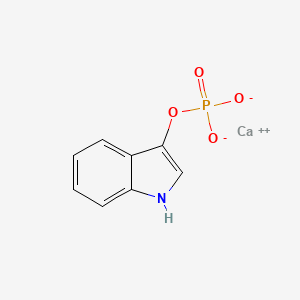
![6-O-[(2R,5S)-2-butyl-5-propylnonyl] 1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate](/img/structure/B12680897.png)
